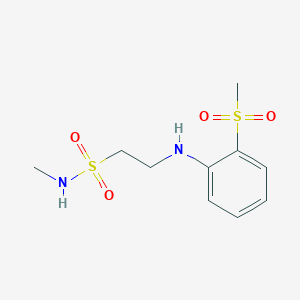
N-methyl-2-(2-methylsulfonylanilino)ethanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-methyl-2-(2-methylsulfonylanilino)ethanesulfonamide, also known as MSEA, is a chemical compound that has been widely used in scientific research. This compound belongs to the family of sulfonamide compounds and has been shown to possess various biochemical and physiological effects.
作用機序
The mechanism of action of N-methyl-2-(2-methylsulfonylanilino)ethanesulfonamide is not fully understood. However, it has been proposed that this compound exerts its anti-tumor and anti-inflammatory effects by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that are involved in the regulation of gene expression. Inhibition of HDACs by this compound leads to the upregulation of genes that are involved in apoptosis and downregulation of genes that are involved in cell proliferation and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to possess various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit angiogenesis. This compound has also been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines. In addition, this compound has been shown to possess anti-oxidant activity and inhibit the production of reactive oxygen species.
実験室実験の利点と制限
N-methyl-2-(2-methylsulfonylanilino)ethanesulfonamide has several advantages for lab experiments. It is easy to synthesize and has been shown to possess various biochemical and physiological effects. This compound has been used in various in vitro and in vivo studies to investigate its potential therapeutic applications. However, there are also some limitations to the use of this compound in lab experiments. It has been shown to possess cytotoxicity at high concentrations, which may limit its use in some experiments. In addition, the mechanism of action of this compound is not fully understood, which may limit its use in some studies.
将来の方向性
There are several future directions for the study of N-methyl-2-(2-methylsulfonylanilino)ethanesulfonamide. One potential direction is the investigation of the mechanism of action of this compound. Understanding the mechanism of action of this compound may lead to the development of more potent and selective HDAC inhibitors. Another potential direction is the investigation of the potential therapeutic applications of this compound in the treatment of cancer and inflammatory diseases. In addition, the development of more efficient synthesis methods for this compound may facilitate its use in future studies.
Conclusion:
In conclusion, this compound is a chemical compound that has been widely used in scientific research due to its unique properties. It possesses anti-inflammatory, anti-tumor, and anti-angiogenic activities and has been used in various in vitro and in vivo studies to investigate its potential therapeutic applications. This compound has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of this compound, including the investigation of its mechanism of action and potential therapeutic applications.
合成法
N-methyl-2-(2-methylsulfonylanilino)ethanesulfonamide can be synthesized using a simple method. The starting material for this synthesis is 2-chloro-N-methyl ethanesulfonamide, which is reacted with 2-methylsulfonylaniline in the presence of a base to obtain this compound. The reaction is carried out in a solvent such as dimethylformamide or dimethyl sulfoxide, and the product is obtained in good yield.
科学的研究の応用
N-methyl-2-(2-methylsulfonylanilino)ethanesulfonamide has been widely used in scientific research due to its unique properties. It has been shown to possess anti-inflammatory, anti-tumor, and anti-angiogenic activities. This compound has been used in various in vitro and in vivo studies to investigate its potential therapeutic applications. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis in various cancer cell lines. This compound has also been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines.
特性
IUPAC Name |
N-methyl-2-(2-methylsulfonylanilino)ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O4S2/c1-11-18(15,16)8-7-12-9-5-3-4-6-10(9)17(2,13)14/h3-6,11-12H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKDDABVVLZXRIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)CCNC1=CC=CC=C1S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(3-Methoxycyclopentyl)carbamoyl]benzoic acid](/img/structure/B6645042.png)
![8-Propionyl-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B6645062.png)
![N-[(3,3-difluorocyclopentyl)methyl]-1,1-dioxothian-3-amine](/img/structure/B6645078.png)
![2-[[2-[(5-Cyanothiophen-2-yl)sulfonylamino]acetyl]amino]acetic acid](/img/structure/B6645085.png)
![4-[2-(Cyclopenten-1-yl)ethylcarbamoyl]benzoic acid](/img/structure/B6645089.png)
![1-[1-[(1-Methylpyrazol-4-yl)methyl]triazol-4-yl]butan-1-amine](/img/structure/B6645093.png)

![3,3-dimethyl-2-[1-(1H-1,2,4-triazol-5-yl)ethylcarbamoyl]butanoic acid](/img/structure/B6645099.png)
![2-[[2-(Aminomethyl)cyclohexyl]amino]-1-thiophen-3-ylethanol](/img/structure/B6645119.png)


![N-(4-acetylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B6645135.png)

